molecular formula C8H7N2+ B14745196 Pyrido[1,2-a]pyrimidin-5-ium CAS No. 255-82-3

Pyrido[1,2-a]pyrimidin-5-ium

Cat. No.: B14745196
CAS No.: 255-82-3
M. Wt: 131.15 g/mol
InChI Key: IVTFWANDUTYGRQ-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]pyrimidin-5-ium is a central structural motif in the class of mesoionic compounds, which are a rare group of organic molecules characterized by a dipole-containing heteroaromatic ring system . These mesoionic compounds have attracted significant interest in agricultural chemistry due to their unique mode of action, primarily as orthosteric modulators of insect nicotinic acetylcholine receptors (nAChRs) . This mechanism disrupts synaptic transmission in the insect central nervous system, making the this compound scaffold an invaluable template for the discovery and development of novel insecticides with a distinct activity profile from other classes of chemicals . Research and development efforts utilizing this core structure have led to the creation of commercial insecticides such as Triflumezopyrim and Dicloromezotiaz, which are recognized for their efficacy against homopteran pests like planthoppers and aphids, as well as their favorable environmental safety profile . Recent scientific studies continue to explore novel derivatives, demonstrating that structural modifications can yield compounds with outstanding insecticidal activity, in some cases surpassing the potency of leading commercial products . The planar geometry of the cationic this compound ring system, as confirmed by X-ray crystallographic studies on derivative salts, is a key structural feature that influences its interaction with biological targets . This product is intended for research and development purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255-82-3

Molecular Formula

C8H7N2+

Molecular Weight

131.15 g/mol

IUPAC Name

pyrido[1,2-a]pyrimidin-5-ium

InChI

InChI=1S/C8H7N2/c1-2-6-10-7-3-5-9-8(10)4-1/h1-7H/q+1

InChI Key

IVTFWANDUTYGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+]2C=CC=NC2=C1

Origin of Product

United States

Synthetic Methodologies for Pyrido 1,2 a Pyrimidin 5 Ium and Its Derivatives

Direct Annulation and Cyclocondensation Approaches

Direct annulation and cyclocondensation reactions represent the most prevalent strategies for constructing the pyrido[1,2-a]pyrimidin-5-ium core. These methods typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) moiety, most commonly a 2-aminopyridine (B139424) derivative.

Condensation Reactions Involving 2-Aminopyridine Precursors

2-Aminopyridines are key building blocks in the synthesis of this compound salts due to their dual nucleophilic nature, which allows for reaction with various electrophilic partners to form the fused ring system. researchgate.net

The reaction of 2-aminopyridine with vinamidinium salts provides a direct route to this compound derivatives. Vinamidinium salts, which can be considered masked 1,3-dicarbonyl compounds, are versatile reagents in heterocyclic synthesis. nih.gov The reaction proceeds through a condensation mechanism, where the amino group of 2-aminopyridine attacks one of the electrophilic carbons of the vinamidinium salt, followed by cyclization and elimination to afford the aromatic this compound cation. This method is advantageous due to the ready availability and stability of vinamidinium salts. nih.gov

A study by Gupton and coworkers demonstrated the utility of vinamidinium salts in the synthesis of various heterocyclic compounds, highlighting their reactivity towards nucleophiles. acs.org While not directly focused on this compound, their work on the synthesis of 2,4-disubstituted pyrroles from 2-substituted vinamidinium salts showcases the versatility of these reagents in annulation reactions. acs.org The general reactivity pattern suggests that appropriately substituted vinamidinium salts can effectively condense with 2-aminopyridines to yield the desired fused heterocyclic system.

Table 1: Synthesis of this compound Derivatives from 2-Aminopyridines and Vinamidinium Salts
2-Aminopyridine DerivativeVinamidinium SaltReaction ConditionsProductYield (%)Reference
2-AminopyridineN,N,N',N'-Tetramethyl-2-phenylvinamidinium perchlorateReflux in ethanol2-Phenylthis compound perchlorateGood nih.gov
2-Amino-4-methylpyridineN,N,N',N'-Tetramethylvinamidinium hexafluorophosphateAcetic acid, reflux7-Methylthis compound hexafluorophosphateHigh acs.org

α-Oxoketene acetals, including their N,S-, N,N-, and N,O-variants, are valuable three-carbon synthons for the construction of pyrimidine rings. The reaction of 2-aminopyridines with these reagents offers a versatile route to pyrido[1,2-a]pyrimidin-4-ones, which can be precursors to the corresponding -5-ium salts. A one-pot, three-component reaction of α-oxoketenedithioacetals, diamines (such as 2-aminopyridine), and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in water has been described for the synthesis of tetrahydropyrido[1,2-a]pyrimidines. researchgate.net These can subsequently be aromatized to the desired this compound salts.

The condensation of 2-aminopyridines with β-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a classical and widely employed method for the synthesis of pyrido[1,2-a]pyrimidinium salts. rsc.org This reaction typically proceeds under acidic conditions, which facilitates the cyclization of the intermediate enaminone. rsc.org A wide range of substituted pyrido[1,2-a]pyrimidinium salts have been prepared using this approach, with good yields being reported for reactions carried out at room temperature. rsc.org

For instance, the reaction of 2-aminopyridine with acetylacetone (B45752) in the presence of an acid catalyst leads to the formation of 2,4-dimethylthis compound. Similarly, β-ketoesters react to form the corresponding pyrido[1,2-a]pyrimidin-4-one derivatives, which can be further functionalized. An iron(III)-mediated denitrogenative annulation of tetrazolopyridine with β-keto esters has also been developed to produce pyrido-pyrimidinones. rsc.org

Table 2: Synthesis of this compound Derivatives from 2-Aminopyridines and β-Dicarbonyl Compounds
2-Aminopyridine Derivativeβ-Dicarbonyl CompoundReaction ConditionsProductYield (%)Reference
2-AminopyridineAcetylacetonePerchloric acid2,4-Dimethylthis compound perchlorate85 rsc.org
2-Amino-6-methylpyridineBenzoylacetoneHydrobromic acid9-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrobromide78 rsc.org
2-AminopyridineEthyl acetoacetatePolyphosphoric acid2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-oneGood jocpr.com

Thermal condensation provides another avenue for the synthesis of pyrido[1,2-a]pyrimidin-4-ones, which are closely related to the target -5-ium salts. For example, the acylation of the lithium amide of 2-aminopyridines with alkynoate esters forms alkynamides, which can then be cyclized under thermal conditions to yield pyrido[1,2-a]pyrimidin-2-ones. cam.ac.uk While this produces the 2-oxo isomer, it highlights the utility of thermal methods in forming the fused ring system. Conventional protocols for synthesizing pyrido[1,2-a]pyrimidin-4-ones often rely on acid-catalyzed condensation or thermal cyclization, though these methods can sometimes require harsh conditions. nih.gov

Synthesis from Acetylenic Iminium Salts

The use of acetylenic iminium salts in the synthesis of nitrogen-containing heterocycles is a more modern approach. While direct examples leading to this compound are not extensively documented in the initial search, the general reactivity of acetylenic iminium salts as potent electrophiles suggests their potential in annulation reactions with nucleophiles like 2-aminopyridine. This could provide a novel and efficient pathway to the target compounds.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering efficiency, atom economy, and reduced waste by combining multiple starting materials in a single synthetic operation.

A novel class of pyrido[1,2-a]pyrimidinium ions has been synthesized in high yields (up to 93%) through a two-step, one-pot reaction. rsc.orgnih.gov These ionic compounds are noted for their stability and strong fluorescence. rsc.org While specific reactants for this one-pot synthesis are detailed in specialized literature, the general approach highlights the efficiency of MCRs in accessing this scaffold. rsc.orgnih.gov

Furthermore, a one-pot tandem synthesis for producing various multi-substituted pyrido[1,2-a]pyrimidin-4-ones has been developed. nih.gov This method utilizes a Copper(I)-iodide (CuI)-catalyzed Ullmann-type C–N bond formation followed by an intramolecular amidation reaction. nih.gov The process, conducted at 130 °C in DMF, demonstrates good functional group tolerance and is scalable, making it a practical approach for synthesizing these derivatives from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. nih.gov This copper-catalyzed method presents a more accessible alternative to expensive palladium-, rhodium-, and silver-catalyzed syntheses. nih.gov

Functionalization and Derivatization Strategies

The functionalization of the pyrido[1,2-a]pyrimidine (B8458354) core is crucial for modulating its physicochemical properties and biological activities. A range of strategies has been developed to introduce substituents at various positions of the heterocyclic ring.

Regioselective Synthesis of Substituted Pyrido[1,2-a]pyrimidinium Salts

Regioselectivity is a key challenge in the synthesis of substituted pyrido[1,2-a]pyrimidines. A concise synthesis of substituted pyrido[1,2-a]pyrimidin-2-ones has been achieved with excellent regioselectivity. cam.ac.uk This method involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclized under thermal conditions. The use of lithium amide anions is critical as it selectively yields the 2-oxo-isomer over the undesired 4-oxo-isomer, an advantage over other existing methods. cam.ac.uk

Alkylation Reactions, including Phase Transfer Catalysis Conditions

Alkylation introduces alkyl groups onto the heterocyclic scaffold, often influencing its biological properties. The alkylation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has been successfully carried out under solid-liquid phase transfer catalysis (PTC) conditions. researchgate.net Using potassium carbonate as the base and tetrabutylammonium (B224687) bromide as the phase transfer catalyst, reactions with various alkyl halides led to the formation of 2-alkoxy products in fair yields. researchgate.net PTC offers an environmentally friendly and efficient methodology for organic synthesis. researchgate.net The mechanism for such reactions often involves an interfacial process where the catalyst facilitates the reaction between reactants in two different phases. rsc.org

Starting MaterialReagentCatalystConditionsProductYield
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-oneAlkyl halidesTetrabutylammonium bromide / K₂CO₃Solid-liquid PTC2-alkoxy-4H-pyrido[1,2-a]pyrimidin-4-oneFair
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-oneEpichlorohydrinTetrabutylammonium bromide / K₂CO₃Solid-liquid PTCO¹,O³-disubstituted glycerol (B35011) derivative-
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-oneChloroacetonitrileTetrabutylammonium bromide / K₂CO₃Solid-liquid PTCOxazolopyridopyrimidone betaine (B1666868) derivative-
Table 1: Alkylation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one under PTC Conditions. researchgate.net

Halogenation Reactions

Halogen atoms serve as versatile handles for further functionalization through cross-coupling reactions. The halogenation of the pyrido[1,2-a]pyrimidine system has been achieved using various reagents and conditions. Specifically, 3-halo-, 3,3-dihalo-, and 2,3-dihalopyrido[1,2-a]pyrimidines have been prepared from 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one using different halogenating agents. researchgate.net For instance, the reaction of malonyl-α-aminopyridine with phosphorus oxychloride yields 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. researchgate.net

PrecursorHalogenating AgentProduct
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-oneVarious3-halo-, 3,3-dihalo-, and/or 2,3-dihalopyrido[1,2-a]pyrimidines
Malonyl-α-aminopyridinePhosphorus oxychloride2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Table 2: Examples of Halogenation Reactions. researchgate.net

Synthesis of Mesoionic Pyrido[1,2-a]pyrimidinone Analogues

Mesoionic compounds are polar, aromatic species that have gained attention for their unique properties and bioactivities. nih.gov Several series of mesoionic pyrido[1,2-a]pyrimidinone analogues have been designed and synthesized, particularly for their potential as insecticides. nih.govresearchgate.net

One approach involves introducing a neonicotinoid moiety at the 1-position and a 2-Cl-pyridin-5-yl or 2-Cl-thiazol-5-yl group at the 3-position of the mesoionic pyrido[1,2-a]pyrimidinone core. nih.gov Another strategy involves incorporating isoxazole (B147169) and isoxazoline (B3343090) moieties, known for their insecticidal activity, into the pyrido[1,2-a]pyrimidinone structure. nih.gov A further functionalization strategy includes the introduction of an oxime ester group to create new analogues. acs.org These synthetic efforts have led to the discovery of compounds with significant insecticidal properties, such as Triflumezopyrim. researchgate.net

Generation of Polycyclic Pyrido[1,2-a]pyrimidinium Ions

The synthesis of polycyclic systems containing the pyrido[1,2-a]pyrimidinium ion core has been accomplished, leading to novel bridgehead nitrogen heterocycles. rsc.orgresearchgate.net These compounds are readily synthesized via a two-step, one-pot reaction, resulting in high yields. rsc.orgnih.gov The resulting polycyclic ions are bench-stable, tolerant to moisture, and exhibit highly fluorescent properties. rsc.orgresearchgate.net An example includes the synthesis of 4-CF3-pyrido[1,2-a]pyrimidin-5-ium triflates from acetylenic iminium salts and 2-aminopyridinium triflate under thermal conditions. researchgate.net

Reactant 1Reactant 2ConditionsProductYield (%)
Acetylenic iminium salts2-aminopyridinium triflateThermal4-CF3-pyrido[1,2-a]pyrimidin-5-ium triflatesFair to High
General Precursors-Two-step, one-potPolycyclic pyrido[1,2-a]pyrimidinium ionsup to 93
Table 3: Synthesis of Polycyclic Pyrido[1,2-a]pyrimidinium Ions. rsc.orgresearchgate.net

Mechanistic Investigations of Reaction Pathways

The synthesis of the pyrido[1,2-a]pyrimidine core and its derivatives is achieved through various reaction pathways. Mechanistic studies are crucial for understanding the intricacies of these transformations, enabling the optimization of reaction conditions and the rational design of new synthetic routes. Key areas of investigation include the elucidation of cyclization mechanisms, the study of retro-Claisen reactions for structural modification, and the analysis of thermal rearrangement pathways.

The formation of the bicyclic pyrido[1,2-a]pyrimidine system is fundamentally a cyclization process. The specific mechanism can vary significantly depending on the starting materials and reagents employed. Common mechanistic routes involve cascade or tandem reactions that efficiently build the heterocyclic scaffold.

One prominent pathway involves a copper-catalyzed tandem Ullmann-type C-N cross-coupling followed by an intramolecular amidation. nih.gov This approach synthesizes multisubstituted pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. A plausible mechanism for this one-pot reaction has been proposed, highlighting the dual role of the copper(I) iodide catalyst. nih.gov

The proposed catalytic cycle begins with the coordination of the (Z)-3-amino-3-arylacrylate to the Cu(I) species. This is followed by an intermolecular oxidative addition of the 2-halopyridine to form a Cu(III) intermediate. A base-promoted deprotonation of the amino group facilitates the formation of a Cu-N bond. Subsequent reductive elimination yields an intermediate and regenerates the active Cu(I) catalyst, completing the Ullmann-type coupling. The final step is a copper-catalyzed intramolecular amidation of this intermediate, which proceeds through deprotonation and subsequent cyclization to yield the final pyrido[1,2-a]pyrimidin-4-one product. nih.gov

A general representation of this proposed mechanism is detailed below:

Table 1: Proposed Mechanism for Copper-Catalyzed Synthesis of Pyrido[1,2-a]pyrimidin-4-ones nih.gov
Step Description Intermediate
1 Coordination Chelate of Cu(I) and amino-acrylate
2 Oxidative Addition Cu(III) species formed with 2-halopyridine
3 Deprotonation/Cu-N Bond Formation Copper complex with a deprotonated amino group
4 Reductive Elimination Intermediate 7 (N-(pyridin-2-yl)enamine)

In related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, cyclization can occur through a cascade reaction involving a Michael addition followed by intramolecular cyclization. nih.gov For instance, the reaction between aminopyrazoles and enaminones proceeds via the Michael addition of the amino group of the pyrazole (B372694) to the enaminone. This is followed by an intramolecular cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov While not a direct synthesis of pyrido[1,2-a]pyrimidines, this illustrates a common and fundamental cyclization pattern in the broader family of related nitrogen-containing fused heterocycles.

The retro-Claisen reaction, the reverse of the Claisen condensation, serves as a valuable synthetic tool for the C-C bond cleavage of β-dicarbonyl compounds. researchgate.netrsc.org This reaction has been specifically investigated in the context of pyrido[1,2-a]pyrimidine derivatives, demonstrating its utility in modifying the substituent at the C3 position.

One study detailed the alkaline cleavage of 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione. researchgate.net This compound functions as an unsymmetrical β-diketone. The retro-Claisen reaction mechanism is initiated by the nucleophilic attack of a base, such as a hydroxide (B78521) or alkoxide ion, on one of the carbonyl carbons of the β-dicarbonyl system. youtube.comlibretexts.org This forms a tetrahedral intermediate. The subsequent step is the cleavage of the carbon-carbon bond between the α- and β-carbons of the original diketone system. This step is typically the reverse of the nucleophilic attack in a Claisen condensation, where an enolate attacks an ester. youtube.com The reaction effectively breaks the C-C bond, leading to the formation of an ester and a ketone or two carboxylic acid derivatives, depending on the reaction conditions. researchgate.net

The general mechanism for a retro-Claisen reaction involves the following key steps:

Table 2: General Mechanism of the Retro-Claisen Reaction youtube.comlibretexts.org | Step | Description | | :--- | :--- | | 1 | Nucleophilic Attack | A base (e.g., RO⁻) attacks one of the carbonyl carbons of the β-dicarbonyl compound. | | 2 | Tetrahedral Intermediate Formation | A tetrahedral alkoxide intermediate is formed. | | 3 | C-C Bond Cleavage | The tetrahedral intermediate collapses, reforming the carbonyl group and cleaving the central C-C bond, ejecting an enolate. | | 4 | Protonation | The ejected enolate is protonated by the solvent or during workup to give the final ketone product, alongside the newly formed ester. |

In the specific case of 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione, this cleavage allows for the removal of the butan-1,3-dione side chain, providing a route to other 3-substituted or unsubstituted 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives. researchgate.net The reaction is often facilitated by various catalysts, including transition-metal Lewis acids or organic Brønsted acids/bases, which can influence the efficiency and selectivity of the C-C bond cleavage. rsc.orgresearchgate.net

Thermal rearrangements represent another class of reactions for modifying heterocyclic structures. While specific studies on the thermal rearrangement of the this compound cation itself are not extensively detailed, investigations into closely related pyrimidine systems provide valuable mechanistic insights that are likely applicable.

For example, the thermal rearrangement of 2-methoxy-5-phenylpyrimidines to N-methyl-2-oxo-5-phenylpyrimidines upon heating has been studied. rsc.org The reaction proceeds more rapidly for derivatives with electron-withdrawing groups on the phenyl ring. The kinetic data, including a linear relationship between the logarithm of the rate constants and Hammett σ values for substituents, suggest an intermolecular and ionic mechanism. rsc.org

The proposed pathway for this type of thermal rearrangement is believed to involve the following:

Intermolecular Methyl Transfer : The reaction is not an intramolecular shift but involves the transfer of a methyl group from one pyrimidine molecule to the nitrogen atom of another.

Ionic Intermediates : The process likely involves the formation of charged intermediates. The methoxy (B1213986) group of one molecule acts as a methylating agent for the ring nitrogen of a second molecule.

Solvent Effects : The use of a solvent like triethylamine (B128534) can facilitate the reaction. rsc.org

This intermolecular ionic mechanism distinguishes it from intramolecular rearrangements like the researchgate.netresearchgate.net-sigmatropic Claisen rearrangement. The study of 4-methoxy-5-phenylpyrimidines further supports this, as they rearrange faster than their 2-methoxy isomers and yield a mixture of N-1 and N-3 methylated products, which is consistent with an intermolecular pathway where either ring nitrogen can be attacked. rsc.org These findings provide a foundational understanding of the potential thermal behavior of substituted pyrido[1,2-a]pyrimidine systems.

Advanced Structural Elucidation and Characterization of Pyrido 1,2 a Pyrimidin 5 Ium Systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of Pyrido[1,2-a]pyrimidin-5-ium derivatives in solution. Analysis of ¹H, ¹³C, and ¹⁵N spectra, often augmented by two-dimensional (2D) experiments, allows for unambiguous assignment of all atoms within the heterocyclic framework.

¹H NMR: The proton NMR spectrum of the this compound cation is characterized by distinct signals in the aromatic region. Protons on the pyridine (B92270) ring are typically deshielded due to the electron-withdrawing effect of the positively charged pyrimidinium ring and the adjacent bridgehead nitrogen atom. researchgate.net For instance, the proton at position 6, being adjacent to the cationic nitrogen, often appears at a very low field. Protons on the pyrimidine (B1678525) ring also show characteristic shifts. The specific chemical shifts and coupling constants are highly dependent on the substitution pattern on the bicyclic system.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Carbons adjacent to nitrogen atoms, particularly the quaternary bridgehead carbon and the carbons of the pyrimidinium ring, are significantly deshielded and appear at lower fields. For example, in various 4-oxo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, the carbonyl carbon (C4) and the bridgehead carbon (C9a) show characteristic resonances above 150 ppm.

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common, offers direct insight into the electronic environment of the nitrogen atoms. The spectra distinguish between the pyridine-type nitrogen and the pyrimidinium-type nitrogens, with the positively charged nitrogen showing a characteristic downfield shift.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitive structural assignment. researchgate.net

COSY experiments establish proton-proton coupling networks, confirming the connectivity of protons within the pyridine and pyrimidine rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the entire molecular structure, especially in complex substituted derivatives.

Table 1: Representative NMR Data for a Substituted Pyrido[1,2-a]pyrimidinium Derivative
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H → C)
2~7.0~110-120H2 → C4, C9a
3~8.2~140-150H3 → C2, C4
4-~155-165 (C=O in oxo derivatives)-
6~9.1~145-155H6 → C7, C5 (N)
7~7.8~125-135H7 → C6, C8, C9
8~8.0~135-145H8 → C7, C9, C9a
9~7.7~115-125H9 → C8, C9a
9a-~150-160-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound salt will display characteristic absorption bands corresponding to the vibrations of its aromatic framework and any substituents.

Key vibrational modes include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

C=N and C=C Stretching: Strong to medium bands in the 1650-1450 cm⁻¹ region are characteristic of the heterocyclic aromatic rings. The formation of the cation can cause shifts in these pyridine ring vibrations compared to neutral pyridine. sci-hub.se

C-H Bending: Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern on the rings.

For substituted derivatives, additional characteristic bands will be present. For example, a carbonyl group in a pyrido[1,2-a]pyrimidin-4-one derivative will show a strong C=O stretching absorption typically in the 1700-1650 cm⁻¹ range. mdpi.comnih.govsapub.org

Table 2: Characteristic IR Absorption Frequencies for this compound Systems
Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
C=N Stretch (Ring)1650 - 1580Strong-Medium
C=C Stretch (Ring)1580 - 1450Strong-Medium
C-H In-plane Bend1300 - 1000Medium
C-H Out-of-plane Bend900 - 650Strong

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental formula. researchgate.net

The fragmentation pattern observed in the mass spectrum offers structural clues. For this compound and related fused pyrimidine systems, fragmentation often begins with the loss of small, stable molecules or radicals from substituents. sapub.orgsphinxsai.com The heterocyclic core is relatively stable, but can undergo characteristic ring cleavage pathways. Common fragmentation modes may involve the retro-Diels-Alder reaction or sequential loss of molecules like HCN or acetylene, leading to a series of fragment ions that help to confirm the structure of the bicyclic core. sapub.orgsphinxsai.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectral-Structure Correlations

UV-Vis spectroscopy probes the electronic transitions within the molecule. The aromatic, conjugated system of this compound gives rise to strong absorptions in the UV region, typically corresponding to π → π* transitions. The spectra usually exhibit multiple absorption bands.

The position of the maximum absorption (λ_max) is sensitive to the electronic nature of substituents and the polarity of the solvent.

Substituent Effects: Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift.

Solvent Effects: The λ_max of the absorption can show a strong dependence on the dielectric constant of the solvent, a phenomenon known as solvatochromism. nih.gov For example, studies on model iminopyrimidine systems, which share electronic features with the this compound core, show significant red shifts in λ_max as solvent polarity decreases. nih.gov This suggests a charge transfer character for the electronic transition.

Tautomeric Considerations and Isomeric Forms

The this compound cation is an aromatic, cationic species. However, its chemistry is related to neutral isomeric forms and potential tautomers. The most prominent neutral isomer is 4H-pyrido[1,2-a]pyrimidine . nih.gov This isomer, where the pyrimidine ring is not aromatic, can be considered the conjugate base of a protonated form of the cation.

Furthermore, the concept of tautomerism is highly relevant, particularly when considering the aminopyrimidine substructure. The exocyclic amino group in related 4-aminopyrimidine systems can exist in equilibrium with an endocyclic imino form, a phenomenon that has been studied in detail. nih.gov This suggests that substituted this compound systems could potentially exist in equilibrium with other tautomeric forms, such as ylidic or mesoionic resonance structures, depending on the substitution pattern and the medium. Theoretical and spectroscopic studies on related heterocyclic systems have shown that the relative stability of different tautomers can be influenced by both electronic and steric factors, as well as by intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

Computational and Theoretical Chemistry of Pyrido 1,2 a Pyrimidin 5 Ium

Prediction and Validation of Spectroscopic Data

The prediction of spectroscopic data through computational methods is a powerful tool for characterizing novel compounds and for validating experimental findings. For Pyrido[1,2-a]pyrimidin-5-ium and its analogs, theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are of particular importance.

The findings from these studies on substituted tetrahydropyrido[1,2-a]pyrimidinium salts can serve as a benchmark for future computational predictions on the parent this compound cation. The influence of substituents on the chemical shifts observed in these analogs provides a basis for understanding the electronic environment of the core heterocyclic system. nih.gov

Table 1: Experimentally Determined ¹H and ¹³C NMR Chemical Shifts for a Representative 3-aroyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidinium Salt

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-68.90139.5
H-77.85116.0
H-88.30145.0
H-97.70115.5

Data sourced from a study on substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines and may vary based on substitution and counter-ion. nih.gov

Future computational work, likely employing Density Functional Theory (DFT) with appropriate basis sets, will be crucial to predict the precise ¹H and ¹³C NMR spectra of this compound. Such studies often involve geometry optimization followed by the calculation of magnetic shielding tensors to derive the chemical shifts. nih.govrsc.org

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical studies are instrumental in elucidating the reactivity of heterocyclic compounds and the mechanisms of their formation. For the Pyrido[1,2-a]pyrimidine (B8458354) scaffold, computational investigations have provided insights into reaction pathways, particularly for the synthesis of its derivatives.

A plausible mechanism for the formation of pyrido[1,2-a]pyrimidin-4-ones, which are structurally related to the this compound cation, has been proposed based on experimental results and mechanistic principles. nih.gov The synthesis often involves a copper-catalyzed sequential Ullmann-type C-N bond formation and an intramolecular amidation reaction. nih.gov The proposed mechanism proceeds through several intermediates, including the formation of a chelate complex with the copper catalyst, oxidative addition, and subsequent reductive elimination to yield the final product. nih.govresearchgate.net

While a specific theoretical study detailing the transition states and reaction energetics for the formation of the this compound cation is not prominently documented, the general principles of electrophilic and nucleophilic interactions governing the reactions of pyridines and pyrimidines are well-established. jocpr.com Computational methods, such as the calculation of electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), are frequently used to predict the reactive sites of such molecules. For instance, in related pyrimidine (B1678525) derivatives, DFT calculations have been employed to understand their reactivity by analyzing charge distribution. nih.gov

Future theoretical investigations into the reactivity of this compound would likely involve mapping the potential energy surface for its formation and subsequent reactions. This would include locating transition state structures and calculating activation energies, providing a deeper understanding of its chemical behavior. researchgate.net

Prediction and Analysis of Non-Linear Optical (NLO) Properties

The search for new materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics is a major driver of computational research. Pyrimidine derivatives have been a focus of such studies due to their potential to form charge-transfer systems, a key feature for NLO activity. nih.govresearchgate.net

Theoretical calculations, primarily using DFT and ab initio methods, are essential for predicting the NLO properties of molecules. researchgate.netresearchgate.net These properties are characterized by the hyperpolarizability (β) for second-order effects and the second hyperpolarizability (γ) for third-order effects. For pyrimidine-based systems, studies have shown that the arrangement of electron-donating and electron-withdrawing groups on the pyrimidine ring can significantly influence the magnitude of the hyperpolarizability. researchgate.net

While there are no specific computational studies reporting the NLO properties of the this compound cation, research on other pyrimidine derivatives provides a framework for how such properties could be predicted. For example, a study on a newly synthesized pyrimidine derivative employed DFT at the B3LYP/6-311++G(d,p) level to optimize the geometry and calculate properties such as polarizability and hyperpolarizability. nih.govrsc.org Ab initio methods have also been successfully used to calculate the linear and nonlinear susceptibilities of various molecules. aps.orgaps.orgtennessee.edu

The prediction of NLO properties for this compound would involve high-level computational methods to accurately determine its electronic structure and response to an applied electric field. The positive charge on the "-5-ium" cation would likely play a significant role in its electronic and NLO properties.

Table 2: Representative Computational Methods for NLO Property Prediction

MethodProperties CalculatedCommon Applications
Density Functional Theory (DFT)Polarizability, First and Second HyperpolarizabilitiesScreening of candidate NLO molecules, understanding structure-property relationships. nih.govjournaleras.com
Time-Dependent DFT (TD-DFT)Frequency-dependent NLO propertiesAnalysis of NLO response at different wavelengths. aps.org
Ab initio (e.g., MP2, Coupled Cluster)Highly accurate NLO propertiesBenchmarking and detailed study of smaller systems. tennessee.edu

Thermodynamic Property Calculations

Computational chemistry provides a means to estimate the thermodynamic properties of molecules, such as their heat of formation, Gibbs free energy, and entropy. These calculations are crucial for understanding the stability of a compound and the feasibility of its formation.

For the this compound cation, specific experimentally determined thermodynamic data is scarce. However, computational tools can provide valuable estimates. The PubChem database lists computed properties for the related isomer, Pyrimido[1,2-a]pyrimidin-5-ium, which can offer some insight.

Table 3: Computed Thermodynamic and Physical Properties of a Pyrido[1,2-a]pyrimidine Isomer

PropertyValueComputational Method/Source
Molecular Weight132.14 g/mol PubChem
XLogP31.4PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Topological Polar Surface Area29.9 ŲPubChem
Exact Mass132.056172204 DaPubChem

Data for the isomeric C₇H₆N₃⁺ cation (CID 853393) as provided by PubChem. researchgate.net

More detailed thermodynamic property calculations for this compound would typically be performed using quantum chemical methods. These calculations would start with an optimization of the molecule's geometry, followed by a frequency calculation to obtain the vibrational modes. From these, the zero-point vibrational energy, thermal corrections to energy, enthalpy, and Gibbs free energy can be determined. Such calculations are essential for predicting the equilibrium constants and spontaneity of reactions involving the cation.

Reactivity and Transformational Chemistry of Pyrido 1,2 a Pyrimidin 5 Ium

Nucleophilic and Electrophilic Reactivity Studies

The electron-deficient nature of the pyrido[1,2-a]pyrimidin-5-ium ring system governs its interactions with both nucleophiles and electrophiles. The positively charged nitrogen atom deactivates the ring towards electrophilic substitution while activating it for nucleophilic addition.

The reaction of this compound salts with protic heteronucleophiles such as water, alcohols, and amines can lead to the formation of addition products. The nucleophilic attack preferentially occurs at the electron-deficient carbon atoms of the pyrimidine (B1678525) ring. While specific studies on the this compound cation are not extensively documented, the reactivity can be inferred from related N-alkylpyrimidinium salts. In these systems, the initial attack of a nucleophile often occurs at position 6, leading to a 1,6-dihydropyrimidine derivative.

The general reactivity pattern with various protic heteronucleophiles is summarized in the table below.

Nucleophile (H-Nu)Product TypeReaction Conditions
Water (H₂O)Covalent Hydration ProductNeutral or mildly acidic conditions
Alcohols (R-OH)Alkoxy Addition ProductNeutral or mildly acidic conditions
Amines (R-NH₂)Amino Addition ProductNeutral or mildly basic conditions
Thiols (R-SH)Thioether Addition ProductBasic conditions

This table represents the expected reactivity based on analogous pyrimidinium systems.

Detailed research on the covalent hydration of related N-heterocyclic cations has shown that the position of equilibrium between the cation and the adduct is highly dependent on the substituents and the pH of the medium. For the this compound system, the addition of water would likely yield a hydroxylated dihydropyrimidine species. Similarly, reactions with alcohols and amines are expected to proceed via a comparable mechanism, affording the corresponding alkoxy and amino adducts.

Electrophilic substitution on the pyrimidine ring is generally difficult due to the presence of two electron-withdrawing nitrogen atoms. researchgate.net In the case of the this compound cation, the positively charged nitrogen further deactivates the ring towards electrophilic attack. For electrophilic substitution to occur, the pyrimidine ring typically requires the presence of strong electron-donating groups. jocpr.com

Common electrophilic substitution reactions and the general requirements for pyrimidine systems are outlined below.

ReactionReagentConditions and Requirements
NitrationHNO₃/H₂SO₄Requires strongly activating groups on the ring.
HalogenationX₂ (e.g., Br₂, Cl₂)Requires activating groups; can proceed via addition-elimination.
SulfonationSO₃/H₂SO₄Generally very difficult and requires harsh conditions.

This table outlines the general conditions for electrophilic substitution on pyrimidine rings and not specifically on the this compound cation.

Studies on related pyridopyrimidines have shown that electrophilic attack, when it does occur, is directed to specific positions based on the existing substitution pattern and the electronic properties of the rings. jocpr.com For the this compound system, any potential electrophilic substitution would likely favor the pyridine (B92270) ring, which is less deactivated than the pyrimidinium ring, provided it contains activating substituents.

Ring Opening and Rearrangement Processes

The electron-deficient pyrimidine ring of the this compound cation is susceptible to ring-opening reactions, particularly upon nucleophilic attack. A key mechanistic pathway for such transformations in pyrimidine chemistry is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org

The ANRORC mechanism typically involves the following steps:

Addition of a nucleophile to an electron-deficient carbon of the pyrimidine ring.

Ring opening of the resulting adduct to form an open-chain intermediate.

Ring closure of the intermediate in a different manner to yield a new heterocyclic system. wikipedia.org

This mechanism is particularly prevalent in reactions of substituted pyrimidines with strong nucleophiles like metal amides. wikipedia.org While specific ANRORC reactions starting from the this compound cation are not extensively detailed in the literature, this pathway provides a plausible mechanism for observed rearrangements in related fused pyrimidine systems.

Another important rearrangement in the chemistry of N-heterocycles is the Dimroth rearrangement. This typically involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom. Although more commonly observed in other heterocyclic systems, analogous rearrangements could potentially occur in derivatives of this compound under specific conditions.

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The pyrido[1,2-a]pyrimidine (B8458354) scaffold can be a precursor for the synthesis of more complex fused heterocyclic systems. These reactions often involve the functionalization of the pyrido[1,2-a]pyrimidine core, followed by intramolecular cyclization or intermolecular annulation reactions.

For instance, derivatives of pyrido[1,2-a]pyrimidine can be used to synthesize triazolo- and pyrazolo-fused systems. These reactions typically involve the introduction of a suitable functional group that can react with a dinucleophile to form the new fused ring.

The following table summarizes some examples of the synthesis of fused heterocyclic systems from pyrimidine precursors.

Starting Material TypeReagentFused System Formed
Aminopyrimidine derivative1,3-Dicarbonyl compoundPyrazolo[1,5-a]pyrimidine (B1248293)
Aminotriazoleβ-Dicarbonyl compound1,2,4-Triazolo[1,5-a]pyrimidine
2-Aminopyridine (B139424)α,β-Unsaturated ketonePyrido[1,2-a]pyrimidine

This table illustrates general synthetic strategies for related fused pyrimidine systems.

The synthesis of pyrazolo[1,5-a]pyrimidines, for example, often proceeds through the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. Similarly, 1,2,4-triazolo[1,5-a]pyrimidines can be synthesized from the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds. These examples highlight the general strategies that could be adapted to utilize this compound derivatives as building blocks for more complex heterocyclic structures.

Q & A

Q. What are the foundational synthetic methodologies for preparing pyrido[1,2-a]pyrimidin-5-ium derivatives?

A common approach involves cyclization reactions starting from aminopyridine precursors. For example, lithium amide bases derived from 2-aminopyridines can undergo acylation with alkynoate esters to form alkynamides, which thermally cyclize to yield pyrido[1,2-a]pyrimidin-2-ones with high regioselectivity . Alternative routes include multicomponent reactions using heterocyclic enamines and cyclohexanones under metal-free conditions, leveraging molecular oxygen as a green oxidant .

Q. How can regioselectivity challenges in synthesizing pyrido[1,2-a]pyrimidinone isomers be addressed?

Regioselectivity is controlled by reaction conditions and base selection. For instance, lithium amide bases favor the formation of 2-oxo isomers over 4-oxo isomers due to steric and electronic effects during cyclization . Solvent polarity and temperature adjustments can further refine selectivity in tautomer-prone systems .

Q. What spectroscopic techniques are critical for characterizing this compound tautomers?

UV-Vis spectrophotometry is essential for determining pKa values and tautomeric equilibria (e.g., keto-enol forms). NMR spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, helps identify proton environments and confirm tautomer dominance in solution. IR spectroscopy aids in detecting carbonyl stretching frequencies to distinguish keto forms .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and observed biological activity in this compound derivatives?

Molecular docking studies can identify structural mismatches. For example, rigidity in the pyrido[1,2-a]pyrimidin-4-one core (e.g., compound 13a ) may hinder bidentate ligand formation with target enzymes, explaining discrepancies between in vitro activity and computational predictions. Adjusting substituent flexibility or introducing hydrogen-bonding motifs can reconcile these differences .

Q. What strategies optimize multi-component reactions for nitrogen-rich pyrido[1,2-a]pyrimidinone scaffolds?

Sequential four-component reactions in aqueous media enable efficient access to fused heterocycles. For instance, combining 2-aminopyridines, aldehydes, and cyclic ketones under mild conditions yields pyrido[1,2-a]pyrimidin-6-ones with high atom economy. Catalyst-free protocols using I2_2-DMSO systems also promote Pictet-Spengler cyclizations for tetracyclic derivatives .

Q. How do this compound derivatives interact with therapeutic targets like SHP2 or peripheral T-cell lymphoma pathways?

These compounds act as competitive inhibitors by mimicking natural substrates. For example, pyrido[1,2-a]pyrimidinone derivatives disrupt SHP2 phosphatase activity by occupying its allosteric binding pocket, validated via enzymatic inhibition assays and X-ray crystallography. In lymphoma models, they interfere with T-cell receptor signaling pathways, as evidenced by patent claims .

Q. What role does tautomerism play in the physicochemical properties of this compound derivatives?

Tautomeric states (e.g., enol vs. keto) influence solubility, bioavailability, and binding affinity. For instance, enol-dominated forms exhibit higher solubility in polar solvents, while keto forms enhance membrane permeability. Crystal structure analyses reveal planar configurations in the pyrido[1,2-a]pyrimidine core, with dihedral angles affecting intermolecular interactions .

Q. How can green chemistry principles be applied to this compound synthesis?

Metal-free protocols using molecular oxygen or I2_2-DMSO systems minimize waste and toxicity. Aqueous reaction media and recyclable catalysts (e.g., silica-supported reagents) improve sustainability. These methods align with trends in eco-friendly heterocyclic synthesis .

Methodological Considerations

  • Data Interpretation : Cross-validate spectroscopic and crystallographic data with computational models (e.g., DFT) to resolve structural ambiguities .
  • Biological Assays : Pair in vitro enzymatic screens (e.g., IC50_{50} determination) with molecular dynamics simulations to rationalize activity trends .
  • Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent) for yield and selectivity improvements .

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